Home > Products > Screening Compounds P116446 > 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine -

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-11878836
CAS Number:
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of organic molecules known as pyrrolo[2,3-d]pyrimidines. These compounds are characterized by their unique heterocyclic structure, which includes a pyrrole and a pyrimidine ring. This specific compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry.

Source and Classification

The compound is classified under the broader category of pyrrolo[2,3-d]pyrimidines, which are aromatic heteropolycyclic compounds. These compounds are recognized for their diverse biological activities and potential therapeutic uses. The compound's structural formula can be represented as C14H14N4C_{14}H_{14}N_4, indicating it contains 14 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms. It is primarily used in research settings to explore its biological activity and therapeutic potential.

Synthesis Analysis

The synthesis of 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through various methods. One common approach involves the condensation of appropriate pyrrole and pyrimidine derivatives.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as p-toluidine and suitable pyrrole or pyrimidine derivatives.
  2. Reagents: Common reagents used in the synthesis include acid catalysts, bases (e.g., sodium hydride), and solvents such as dimethylformamide or ethanol.
  3. Reaction Conditions: The reaction may require heating under reflux conditions to facilitate the formation of the desired heterocyclic structure.
  4. Purification: Post-synthesis, the product is usually purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

The molecular structure of 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a fused ring system that contributes to its unique chemical properties.

Structure and Data

  • Molecular Formula: C14H14N4C_{14}H_{14}N_4
  • Molecular Weight: Approximately 254.29 g/mol
  • Structural Features: The compound consists of a pyrrolo[2,3-d]pyrimidine core with a p-tolyl group at the 5-position and an amino group at the 4-position.
Chemical Reactions Analysis

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions due to its functional groups.

Reactions and Technical Details

  1. Substitution Reactions: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
  2. Coupling Reactions: It can also participate in coupling reactions with other aromatic systems to create more complex structures.
  3. Deprotonation: Under basic conditions, the amino group may be deprotonated, enhancing nucleophilicity for subsequent reactions.
Mechanism of Action

The mechanism of action for 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully elucidated but is believed to involve interactions with specific biological targets.

Process and Data

  1. Target Engagement: The compound may interact with protein kinases or other enzymes involved in cellular signaling pathways.
  2. Biological Activity: Preliminary studies suggest potential roles in modulating cell proliferation and apoptosis through kinase inhibition.
  3. Pharmacodynamics: Understanding its pharmacodynamics would require further investigation into its binding affinities and effects on cellular pathways.
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are crucial for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several potential applications primarily in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting specific diseases.
  2. Biological Research: Used as a tool compound to study cellular signaling pathways and mechanisms of action related to kinase activity.
  3. Drug Development: May serve as a lead compound for developing new pharmaceuticals aimed at treating various conditions related to cell proliferation and migration.

This compound represents an area of active research interest due to its unique structural features and potential biological activities. Further studies will elucidate its full pharmacological profile and possible therapeutic applications.

Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Development of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Privileged Pharmacophores

The pyrrolo[2,3-d]pyrimidine scaffold emerged as a privileged pharmacophore through systematic exploration of purine isosteres, beginning with the structural simplification of nucleoside analogues in the late 20th century. Early work recognized that replacing the N7 nitrogen of purines with a carbon atom (yielding 7-deazapurines) enhanced metabolic stability while preserving key hydrogen-bonding motifs critical for kinase recognition. The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core—a 7-deazaadenine analogue—proved particularly adept at occupying the adenine-binding pocket of ATP-binding kinases. Landmark studies demonstrated its utility across diverse therapeutic areas: antiviral agents (e.g., toyocamycin), kinase inhibitors (e.g., Bruton’s tyrosine kinase (BTK) inhibitors), and antiparasitics targeting Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1) [3] [7]. The scaffold’s versatility stems from its capacity for regioselective modifications at C5, C6, and N7 positions, enabling precise optimization of target affinity, selectivity, and physicochemical properties. Pfizer’s development of PF-06447475, a potent and brain-penetrant LRRK2 inhibitor derived from this core, exemplifies its transformative role in addressing challenging drug targets within the central nervous system [3].

Significance of 4-Amino Substitution for Kinase Inhibition Specificity

The 4-amino group is indispensable for high-affinity kinase binding and selectivity optimization. This substituent engages in critical hydrogen-bonding interactions within the kinase hinge region, typically forming a bidentate interaction with backbone carbonyl and NH groups of residues such as Thr474 and Glu475 in BTK or analogous residues in other kinases. Computational and crystallographic analyses reveal that the 4-amino group acts as a hydrogen bond donor to the kinase hinge’s carbonyl oxygen and as an acceptor to the adjacent NH group, mimicking adenine’s N1 and 6-amino interactions [5] [8]. Structural modifications at this position profoundly impact potency and selectivity; for example, replacing the 4-amino with a 4-hydroxyl or 4-chloro group diminishes hinge-binding capacity by 10-100-fold in BTK inhibition assays [5]. Furthermore, the 4-amino group’s electronic properties influence π-stacking interactions with hydrophobic residues proximal to the ATP pocket, such as Phe540 in BTK. This dual role—hydrogen bonding and electronic modulation—explains why 4-amino derivatives consistently outperform analogues lacking this group in kinome-wide selectivity screens [5] [7].

Role of C5 Aryl Modifications (Including p-Tolyl) on Target Engagement Profiles

C5-aryl substitutions critically define the pharmacologic profile of pyrrolo[2,3-d]pyrimidin-4-amines by extending into a hydrophobic region adjacent to the ATP-binding site. Introduction of p-tolyl (4-methylphenyl) at C5 enhances target engagement through multiple mechanisms:

  • Steric and Hydrophobic Complementarity: The p-tolyl group occupies a hydrophobic cleft lined by residues like Leu408 and Val416 in BTK or homologous residues in other kinases. Its planar structure facilitates edge-to-face π-stacking with conserved phenylalanine residues (e.g., Phe540 in BTK), while the para-methyl group engages in van der Waals interactions with aliphatic side chains [5] [6].
  • Electron Density Modulation: The methyl group’s electron-donating properties subtly increase the aryl ring’s electron density, strengthening π-π interactions and potentially influencing the orientation of the scaffold within the binding pocket [2] [6].
  • Selectivity Engineering: Comparative structure-activity relationship (SAR) studies demonstrate that p-tolyl substitution at C5 imparts superior selectivity over m-tolyl or o-tolyl analogues against kinases like ACK1 and BTK. For instance, 5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits 2-3-fold higher BTK inhibition (IC~50~ = 6.09 nM) than its m-tolyl counterpart (IC~50~ = 11.7 nM), attributed to better shape complementarity within the hydrophobic pocket [5] [6].

Table 1: Impact of C5 Aryl Substituents on BTK Inhibition

C5 SubstituentBTK IC~50~ (nM)Selectivity vs EGFR
p-Tolyl6.09>164-fold
m-Tolyl11.7>85-fold
4-Phenoxyphenyl3.8>52-fold
3,4-Difluorobenzyl21.4>28-fold

Data derived from biochemical kinase assays reported in Zhang et al. (2019) [5]

Nomenclature and Structural Taxonomy: Bridging 7-Deazaadenine Analogues to Modern Therapeutics

Systematic nomenclature clarifies structural relationships between classical nucleoside analogues and contemporary kinase inhibitors:

  • Core Scaffold: 7H-Pyrrolo[2,3-d]pyrimidine denotes a bicyclic system fusing pyrrole (positions 1-2-3) with pyrimidine (positions 4-5-6-d), where the pyrimidine ring carries the numbering priority. The 4-amine specifies substitution at position 4 [6].
  • 7-Deazaadenine Relationship: This scaffold is formally designated as 4-amino-7H-pyrrolo[2,3-d]pyrimidine, identifying it as a 7-deaza analogue of adenine (where C7 replaces N7). The tautomeric 7H form predominates in physiological conditions, distinguishing it from the 9H tautomer observed in glycosylated derivatives [3] [7].
  • C5-Aryl Derivatives: The compound 5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS# 1230847-80-9) specifies para-methylphenyl substitution at C5. Its molecular formula is C~13~H~12~N~4~ (MW: 224.26 g/mol), with canonical SMILES notation CC1=CC(=CC=C1)C1=CNC2=NC=NC(N)=C12 [2] [6].This structural taxonomy underscores the evolutionary trajectory from early nucleoside mimetics like tubercidin (7-deazaadenosine) to targeted kinase inhibitors such as BTK inhibitor B16, where C5-aryl groups replace ribose moieties to enhance kinase affinity and pharmacokinetic properties [3] [5].

Research Landscape Analysis: Knowledge Gaps and Innovation Opportunities

Despite significant advances, key knowledge gaps present innovation opportunities:

  • Tautomeric and Conformational Dynamics: The influence of N7 protonation states and C5-aryl ring rotamer preferences on kinase binding kinetics remains underexplored. Molecular dynamics simulations suggest that p-tolyl rotation impacts residence time in BTK’s hydrophobic pocket, yet predictive models for optimizing conformational stability are lacking [5] [8].
  • C5-Aryl Diversity Beyond Tolyl: While p-tolyl is a benchmark substituent, heteroaryl (e.g., pyridin-3-yl) and bicyclic aryl (e.g., indol-5-yl) groups at C5 are poorly investigated. These could enhance selectivity for kinases with deeper or polar hydrophobic pockets, such as TEC family kinases beyond BTK [5] [7].
  • Proteome-Wide Selectivity Challenges: Off-target inhibition remains problematic, particularly against kinases with conserved cysteine residues (e.g., EGFR, JAK3). Rational design leveraging QSAR models (e.g., QSARINS software) and covalent docking could mitigate this by refining electrophilic warhead placement in irreversible inhibitors [5] [8].
  • Solubility-Potency Trade-offs: High lipophilicity associated with C5-aryl groups (cLogP ~3.5 for p-tolyl derivatives) limits aqueous solubility. Innovations like para-carboxamide or ortho-fluorine substitutions may improve dissolution without compromising permeability, as suggested by fragment-based studies [7] [8].

Table 2: Research Priorities for 5-Aryl-7H-Pyrrolo[2,3-d]pyrimidin-4-amines

Knowledge GapInnovation OpportunityCurrent Challenge
Tautomer-dependent bindingDynamics-guided inhibitor designLimited crystallographic data for N7-protonated states
Off-target kinase inhibitionCysteine-directed warhead optimizationConserved Cys481 in BTK vs Cys797 in EGFR
Low aqueous solubilityOrtho-fluorination or para-polar group insertionBalancing cLogP reduction with hydrophobic pocket fit
Limited in vivo efficacy dataProdrug strategies for phosphate/proline derivativesEsterase variability in human vs rodent models

Synthesis based on identified gaps in [5] [7] [8]

The trajectory for 5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives points toward resolving these challenges through integrative structural biology, computational chemistry, and metabolic engineering—ultimately advancing their translation into precision therapeutics.

Properties

Product Name

5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-11(10)12(14)16-7-17-13/h2-7H,1H3,(H3,14,15,16,17)

InChI Key

VXQBOTXEVAIGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.